Diethyl 3-fluorobenzylphosphonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFYRNCOOXHPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Diethyl 3 Fluorobenzylphosphonate and Analogues
Phosphorylation Strategies for Benzyl (B1604629) Halides
The introduction of the phosphonate (B1237965) group onto a benzyl halide is a key step in the synthesis of diethyl 3-fluorobenzylphosphonate. The classical Michaelis-Arbuzov and Michaelis-Becker reactions are foundational methods for this transformation, while modern palladium-catalyzed cross-coupling reactions offer alternative and often milder conditions.
The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is a cornerstone for the synthesis of phosphonates. wikipedia.org The reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.org The mechanism initiates with the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, a halide ion dealkylates the intermediate to yield the final phosphonate product. organic-chemistry.org
The general scheme for the Michaelis-Arbuzov reaction is as follows: P(OR)₃ + R'X → [R'P(OR)₃]⁺X⁻ → R'P(O)(OR)₂ + RX
For the synthesis of this compound, this would involve the reaction of triethyl phosphite with 3-fluorobenzyl halide. High temperatures are often required for this reaction, particularly for less reactive halides. frontiersin.org A significant drawback of this method is the potential for the newly formed alkyl halide (RX) to be more reactive than the starting alkyl halide (R'X), leading to the formation of product mixtures. frontiersin.org To circumvent the use of alkyl halides, an alcohol-based Michaelis-Arbuzov reaction has been developed, which utilizes benzyl alcohols in the presence of a catalyst like tetrabutylammonium (B224687) iodide (n-Bu₄NI). nih.gov
The Michaelis-Becker reaction provides an alternative route, reacting a dialkyl phosphite with an alkyl halide in the presence of a strong base. frontiersin.org This method generally proceeds under milder conditions than the classical Michaelis-Arbuzov reaction. frontiersin.org The reaction of diethyl phosphite with an alkyl halide represents a primary method for creating C(sp³)–P bonds. sustech.edu.cn
| Reaction | Reactants | Key Features |
| Michaelis-Arbuzov | Trialkyl phosphite, Alkyl halide | Forms a phosphonium intermediate; often requires high temperatures. wikipedia.orgfrontiersin.org |
| Michaelis-Becker | Dialkyl phosphite, Alkyl halide, Base | Generally milder conditions than Michaelis-Arbuzov. frontiersin.org |
| Alcohol-Based Michaelis-Arbuzov | Benzyl alcohol, Trialkyl phosphite, Catalyst (e.g., n-Bu₄NI) | Avoids the use of alkyl halides. nih.gov |
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and efficient alternative for the formation of C-P bonds. These methods offer a different mechanistic pathway compared to the traditional nucleophilic substitution reactions. A notable development is the palladium(0)-catalyzed cross-coupling of H-phosphonate diesters with benzyl halides. researchgate.net This approach has been successfully used for the synthesis of various benzylphosphonate diesters. researchgate.net
Key components of this catalytic system often include a palladium source, such as Pd₂(dba)₃(CHCl₃) (tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct), and a supporting ligand like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene). researchgate.net These reactions provide an efficient route to benzylphosphonates and can be mechanistically distinct from the classical methods. researchgate.net
| Catalyst System | Reactants | Advantage |
| Pd₂(dba)₃(CHCl₃) / Xantphos | H-phosphonate diester, Benzyl halide | Efficient synthesis of benzylphosphonates under catalytic conditions. researchgate.net |
Fluorination Routes to Fluorobenzylphosphonates
The introduction of the fluorine atom onto the benzylphosphonate scaffold can be achieved at different stages of the synthesis. This section explores methods for direct fluorination and the conversion of precursor molecules.
Electrophilic fluorination is a direct method for introducing a fluorine atom. For instance, diethyl fluoronitromethylphosphonate has been synthesized via the electrophilic fluorination of diethyl nitromethylphosphonate using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.gov This demonstrates the feasibility of using powerful electrophilic fluorinating agents to create C-F bonds in phosphonate-containing molecules. nih.gov While this example is not a direct synthesis of a fluorobenzylphosphonate, the principle can be adapted to suitable aromatic precursors.
An alternative strategy involves synthesizing a hydroxy-substituted benzylphosphonate, which is then converted to the desired fluoro-derivative. A common synthetic sequence for phosphonates involves the formation of a mesylate from an alcohol, followed by conversion to the corresponding halide and a subsequent Michaelis-Arbuzov reaction. orgsyn.org A more direct, one-flask procedure allows for the conversion of benzylic alcohols to the corresponding phosphonates by treatment with triethyl phosphite and a catalyst like zinc iodide (ZnI₂). orgsyn.org
Once a hydroxybenzylphosphonate is obtained, the hydroxyl group can be converted to a fluorine atom using various fluorinating reagents. This indirect route provides flexibility in the synthesis and can be advantageous when direct fluorination is challenging.
Divergent Synthesis of Substituted Diethyl Fluorobenzylphosphonates
The synthetic methodologies described can be adapted to create a diverse range of substituted diethyl fluorobenzylphosphonates. By starting with appropriately substituted benzyl halides or benzyl alcohols, a variety of analogues can be prepared. For example, the synthesis of functionalized (pyrrolidin-2-yl)phosphonates has been achieved through multi-step sequences involving cycloaddition and subsequent chemical transformations. mdpi.com This highlights how complex molecular architectures containing a phosphonate group can be constructed. The choice of starting materials in the Michaelis-Arbuzov, Michaelis-Becker, or palladium-catalyzed reactions allows for the introduction of various substituents on the phenyl ring, in addition to the fluorine atom, leading to a library of structurally diverse compounds.
α-Arylation of Benzylic Phosphonates via Deprotonative Cross-Coupling Processes (DCCP)
A significant advancement in the synthesis of diarylmethyl phosphonates, a class of compounds that includes derivatives of this compound, involves the palladium-catalyzed α-arylation of benzylic phosphonates. rsc.orgmdpi.comresearchgate.netnih.gov This transformation is achieved through a deprotonative cross-coupling process (DCCP), which enables the formation of a carbon-carbon bond between a benzylic phosphonate and an aryl halide. rsc.orgresearchgate.net
The process circumvents the limitations of classical methods like the Michaelis-Arbuzov or Michaelis-Becker reactions, which are often constrained by the availability of the required starting materials. researchgate.net The DCCP approach is particularly notable for its ability to functionalize weakly acidic sp³ C-H bonds, which is a considerable synthetic challenge. rsc.org
Research has demonstrated that a catalyst system composed of palladium(II) acetate (B1210297) (Pd(OAc)₂) and the ligand CataCXium A is highly effective for this transformation. rsc.orgmdpi.comresearchgate.netnih.gov The reaction of benzyl diisopropyl phosphonate derivatives with various aryl bromides in the presence of this catalyst and a base such as sodium tert-butoxide (NaOt-Bu) affords the desired diarylmethyl phosphonates in good to excellent yields, typically ranging from 64% to 92%. rsc.orgmdpi.comresearchgate.netnih.gov
The scope of the reaction has been explored with a variety of aryl bromides, including those with electron-donating and electron-withdrawing substituents. For instance, the reaction of benzyl diisopropyl phosphonate with 4-fluorobromobenzene, an analogue of the precursor for this compound, proceeds efficiently. The scalability of this method has also been demonstrated, indicating its potential for larger-scale synthetic applications. researchgate.net
Table 1: Palladium-Catalyzed α-Arylation of Benzyl Diisopropyl Phosphonate with Various Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | Diisopropyl (diphenylmethyl)phosphonate | 91 |
| 2 | 4-Methoxybromobenzene | Diisopropyl ((4-methoxyphenyl)(phenyl)methyl)phosphonate | 85 |
| 3 | 4-Fluorobromobenzene | Diisopropyl ((4-fluorophenyl)(phenyl)methyl)phosphonate | 82 |
| 4 | 3-Methoxybromobenzene | Diisopropyl ((3-methoxyphenyl)(phenyl)methyl)phosphonate | 88 |
| 5 | 2-Methylbromobenzene | Diisopropyl ((2-methylphenyl)(phenyl)methyl)phosphonate | 75 |
Data sourced from studies on the palladium-catalyzed α-arylation of benzylic phosphonates. researchgate.net
Stereoselective Synthetic Approaches
The synthesis of chiral phosphonates, where the phosphorus atom or an adjacent carbon atom is a stereocenter, is of significant interest due to the stereospecific interactions of such molecules in biological systems and their applications in asymmetric catalysis. While direct stereoselective methods for this compound are not extensively detailed in the literature, general strategies for the asymmetric synthesis of related phosphonates can be considered.
One major approach is the catalytic asymmetric synthesis to create P-chiral phosphonates. For example, a palladium-catalyzed asymmetric intramolecular cyclization of diaryl 2-bromoarylphosphonates has been developed to produce P-chiral biaryl phosphonates with high enantioselectivity (up to 88% ee). rsc.orgrsc.org This method utilizes a novel P-chiral biaryl monophosphorus ligand to induce asymmetry. rsc.orgrsc.org The resulting P-chiral phosphonates can serve as precursors to a variety of other chiral phosphorus compounds. rsc.orgrsc.org
Another strategy involves the use of chiral nucleophilic catalysis. Racemic H-phosphinate species can be coupled with nucleophilic alcohols in the presence of a chiral catalyst to generate enantioenriched phosphonate products. mdpi.com Although the enantioselectivity achieved in some studies is modest (up to 62% ee), this method represents a promising pathway for the catalytic, stereocontrolled synthesis of phosphorus-stereogenic centers. mdpi.com
The synthesis of α-chiral phosphonates, where the carbon atom adjacent to the phosphorus is stereogenic, is often approached through the asymmetric hydrophosphonylation of imines. Chiral organocatalysts, such as binaphthol-derived phosphoric acids, have been employed to catalyze the addition of dialkyl phosphites to aldimines, yielding α-aminophosphonates with moderate to good enantiomeric excess. nih.govresearchgate.net While this method directly produces α-aminophosphonates, it highlights a catalytic strategy that could potentially be adapted for the synthesis of other α-chiral phosphonates.
Furthermore, the use of chiral auxiliaries provides a well-established, albeit less direct, method for preparing enantiomerically pure phosphonates. This involves the reaction of a phosphorus-containing compound with a chiral auxiliary to form diastereomers, which can be separated and then the auxiliary can be cleaved to yield the desired enantiomerically pure phosphonate. acs.org
These methodologies, while not specific to this compound, form the foundation for developing stereoselective syntheses of this and related chiral benzylic phosphonates.
Table 2: Overview of Stereoselective Synthesis Strategies for Phosphonates
| Strategy | Description | Key Features | Reported Enantioselectivity (ee) |
| Asymmetric Catalysis | Palladium-catalyzed intramolecular cyclization of diaryl 2-bromoarylphosphonates using a chiral ligand. rsc.orgrsc.org | Creates P-chiral phosphonates. | Up to 88% |
| Chiral Nucleophilic Catalysis | Coupling of racemic H-phosphinates with alcohols using a chiral nucleophilic catalyst. mdpi.com | Catalytic approach to P-stereogenic centers. | Up to 62% |
| Asymmetric Hydrophosphonylation | Organocatalyzed addition of dialkyl phosphites to imines. nih.govresearchgate.net | Forms α-chiral α-aminophosphonates. | Up to 61.9% |
| Chiral Auxiliaries | Use of a chiral molecule to induce diastereoselectivity, followed by separation and cleavage. acs.org | Stoichiometric use of chiral material. | >98:2 er (for phosphine (B1218219) oxides) |
Mechanistic Insights into the Reactivity and Chemical Transformations of Diethyl 3 Fluorobenzylphosphonate
Acid-Base Chemistry and Carbanion Generation
The key to the reactivity of diethyl 3-fluorobenzylphosphonate lies in the acidity of the methylene (B1212753) protons adjacent to the phosphonate (B1237965) group. Deprotonation at this position by a suitable base generates a phosphonate-stabilized carbanion, a potent nucleophile. wikipedia.org
C-H Acidity Studies of Organophosphonates
Phosphonate-stabilized carbanions are generally more basic and, consequently, more nucleophilic than the corresponding ylides used in the Wittig reaction. youtube.com This heightened nucleophilicity allows them to react with a broader range of electrophiles under milder conditions. nrochemistry.com The formation of the carbanion is typically achieved using strong bases such as sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium hexamethyldisilazide (KHMDS). nrochemistry.comorganic-chemistry.org The choice of base and solvent can influence the aggregation state and reactivity of the resulting carbanion. rsc.org
Investigations into Base-Induced Decompositions
While the generation of the carbanion is the desired outcome, strong basic conditions can sometimes lead to decomposition pathways. For organophosphonates, these side reactions can be influenced by the structure of the phosphonate and the reaction conditions. Studies on related compounds, such as (N-halo),N-alkylalcoholamines, show that base-assisted decomposition can occur through fragmentation or intramolecular elimination pathways. researchgate.net In the context of this compound, decomposition could potentially involve cleavage of the P-C bond or reactions involving the ester groups, although these are generally less common under standard conditions for carbanion generation. The stability of the phosphonate carbanion is crucial, and the presence of the benzyl (B1604629) group provides significant resonance stabilization, mitigating decomposition to a large extent.
Nucleophilic and Electrophilic Pathways
The generated carbanion of this compound serves as a powerful nucleophile in several key organic reactions.
Horner-Wadsworth-Emmons (HWE) Olefination Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefination chemistry, providing a reliable method for the synthesis of alkenes, with a strong preference for the (E)-isomer. wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction involves the nucleophilic addition of the phosphonate carbanion to an aldehyde or ketone, followed by elimination of a water-soluble phosphate (B84403) byproduct. organic-chemistry.org
The mechanism proceeds through the following steps:
Deprotonation of the phosphonate to form the stabilized carbanion. wikipedia.org
Nucleophilic attack of the carbanion on the carbonyl carbon of an aldehyde or ketone to form a tetrahedral intermediate. wikipedia.orgyoutube.com
Formation of a cyclic oxaphosphetane intermediate. nrochemistry.com
Elimination of the phosphate salt to yield the alkene. nrochemistry.com
The stereochemical outcome of the HWE reaction is generally controlled by thermodynamic factors, leading to the more stable (E)-alkene. wikipedia.orgorganic-chemistry.org However, modifications to the phosphonate reagent and reaction conditions can alter this selectivity. For instance, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups, favors the formation of (Z)-alkenes. youtube.comnrochemistry.com
Below is a table summarizing the stereoselectivity of HWE reactions under different conditions.
| Phosphonate Reagent | Base | Conditions | Major Product |
| Standard (e.g., Diethyl phosphonate) | NaH, n-BuLi | Thermodynamic control | (E)-alkene wikipedia.orgorganic-chemistry.org |
| Still-Gennari (e.g., Trifluoroethyl phosphonate) | KHMDS, 18-crown-6 | Kinetic control, low temp | (Z)-alkene youtube.comnrochemistry.com |
| With Sn(II) triflate and N-ethylpiperidine | Sn(OTf)₂, N-ethylpiperidine | Chelation control | (Z)-alkene capes.gov.br |
Michael Additions and Conjugate Additions
The phosphonate carbanion derived from this compound can also act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds. rsc.orglibretexts.org This reaction, known as the phospha-Michael addition, is a powerful tool for the formation of C-C bonds and the synthesis of 1,5-dicarbonyl compounds and their derivatives. libretexts.orgresearchgate.net
The mechanism involves the 1,4-addition of the nucleophilic carbanion to the β-carbon of the Michael acceptor, forming a new enolate intermediate. libretexts.org This enolate is then protonated to give the final addition product. A variety of bases can be used to catalyze this reaction, including organic bases like DBU and inorganic bases such as metal oxides. rsc.orgresearchgate.net The choice of catalyst can significantly influence the reaction's efficiency. rsc.org
Enantioselective versions of the Michael addition have been developed using chiral catalysts, such as cinchona alkaloid derivatives, to produce enantioenriched products. rsc.org
SNAr Reactions with Perfluoroarenes
While the carbanion of this compound is a potent nucleophile for addition to carbonyls and activated alkenes, its reactivity in nucleophilic aromatic substitution (SNAr) reactions, particularly with highly electron-deficient perfluoroarenes, is another area of interest. SNAr reactions typically require an aromatic ring activated by strong electron-withdrawing groups and a good leaving group. nih.gov Perfluoroarenes are excellent substrates for SNAr due to the high electronegativity of the fluorine atoms, which activates the ring towards nucleophilic attack. beilstein-journals.org
In a potential SNAr reaction, the carbanion would attack the electron-deficient aromatic ring, displacing a fluoride (B91410) ion to form a new C-C bond. The fluorine atom is generally the best leaving group in these substitutions due to its high electronegativity, which makes the carbon it is attached to highly electrophilic. youtube.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. nih.gov Although direct examples involving this compound and perfluoroarenes are not extensively documented, the principles of SNAr suggest this as a plausible transformation. The success of such a reaction would depend on the nucleophilicity of the carbanion and the specific perfluoroarene used.
Alkylation and Arylation Reactions
The carbon atom adjacent to the phosphorus in this compound is activated, making it amenable to alkylation and arylation reactions. These transformations are crucial for the synthesis of more complex molecules with potential applications in medicinal and materials science.
The alkylation of carbanions derived from phosphonates is a well-established method for carbon-carbon bond formation. For instance, the alkylation of CH-acidic phosphonate derivatives, such as diethyl cyanomethylphosphonate and diethyl ethoxycarbonylmethylphosphonate, proceeds efficiently under microwave irradiation in solid-liquid phase conditions. researchgate.net This approach often eliminates the need for phase-transfer catalysts. researchgate.net Similarly, the principles of the malonic ester synthesis, which involves the alkylation of an enolate followed by hydrolysis and decarboxylation, can be conceptually applied to phosphonate systems. libretexts.org In this context, the carbanion of this compound, generated by a suitable base, can act as a nucleophile, attacking an alkyl halide to yield an α-alkylated product.
Palladium-catalyzed α-arylation represents a powerful tool for the direct formation of carbon-aryl bonds. While the direct α-arylation of less acidic phosphonates like diethyl benzylphosphonates has been challenging, recent advancements have enabled this transformation. acs.orgacs.org For example, the palladium-catalyzed α-arylation of diisopropyl benzyl phosphonate with various aryl bromides has been achieved in high yields using catalysts like CataCXium A and Xantphos. acs.org However, the α-arylation of diethyl benzylphosphonate under similar conditions resulted in a lower yield of the desired product, accompanied by the formation of a transesterification byproduct, tert-butyl ethyl benzylphosphonate. acs.org This suggests that the choice of the ester group on the phosphonate is critical for the success of the reaction. The 3-fluoro substituent on the benzyl ring of this compound, being electron-withdrawing, is expected to influence the acidity of the benzylic proton and potentially the efficiency of such arylation reactions.
The Horner-Wadsworth-Emmons (HWE) reaction is another significant transformation involving the carbanion of phosphonates. wikipedia.orgorganic-chemistry.org This reaction with aldehydes or ketones leads to the formation of alkenes, typically with a high stereoselectivity for the (E)-isomer. wikipedia.orgorganic-chemistry.org The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the carbonyl compound, followed by elimination to form the double bond. nrochemistry.com The presence of the electron-withdrawing 3-fluoro group in this compound would likely influence the reactivity of the corresponding carbanion in HWE reactions. Kinetic studies on related systems have shown that electron-withdrawing substituents on the benzyl phosphonate can affect the rate of reaction with aldehydes. arkat-usa.org
Table 1: Examples of Alkylation and Arylation Reactions of Benzylphosphonates
| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Product | Reference |
| α-Arylation | Diisopropyl Benzyl Phosphonate | Aryl Bromide | Pd(OAc)₂, CataCXium A, NaOt-Bu | α-Aryl Diisopropyl Benzyl Phosphonate | acs.org |
| α-Arylation | Diethyl Benzylphosphonate | Bromobenzene | Pd(OAc)₂, CataCXium A, NaOt-Bu | α-Aryl Diethyl Benzylphosphonate (low yield) | acs.org |
| Alkylation | Diethyl Cyanomethylphosphonate | Alkyl Halide | Microwave, K₂CO₃ | α-Alkyl Diethyl Cyanomethylphosphonate | researchgate.net |
Hydrolytic Stability and De-esterification Processes
The stability of the phosphonate ester groups in this compound towards hydrolysis is a critical factor in its handling, storage, and application, particularly in aqueous environments or under acidic or basic conditions. De-esterification, the cleavage of the ethyl-oxygen bond, is a common transformation leading to the corresponding phosphonic acid. acs.org
The acidic hydrolysis of phosphonates typically proceeds in a stepwise manner, with the removal of the first ester group being faster than the second. nih.gov Kinetic studies on the acidic hydrolysis of α-hydroxybenzylphosphonates have provided valuable insights into the reaction mechanism and the factors influencing the reaction rates. nih.gov These reactions, monitored by ³¹P NMR spectroscopy, follow a two-step protocol, proceeding through a phosphonate-ester intermediate. nih.gov The hydrolysis of diethyl 3,3-diethoxypropylphosphonate has been shown to follow an A1-type mechanism, with the inductive effect of the phosphonate substituent having a minor influence on the rate. rsc.org
The nature and position of substituents on the aromatic ring of benzylphosphonates significantly impact their hydrolytic stability. Electron-withdrawing substituents on the phenyl ring have been shown to facilitate the acidic hydrolysis of α-hydroxybenzylphosphonates. nih.gov For instance, the hydrolysis of dimethyl α-hydroxybenzylphosphonates with electron-withdrawing groups like 4-NO₂, 4-Cl, and 4-F is significantly faster than that of the unsubstituted or 4-methyl-substituted analogues. nih.gov The 3-fluoro group in this compound is an electron-withdrawing substituent, and it is therefore expected to increase the rate of acidic hydrolysis compared to the unsubstituted diethyl benzylphosphonate.
The general trend observed is that electron-withdrawing groups increase the rate of hydrolysis, while electron-donating groups slow it down. nih.gov The rate of hydrolysis is also influenced by the solvent, with reactions in aprotic solvents like cyclohexane (B81311) and acetone (B3395972) being significantly faster than in water for some phosphate diesters. frontiersin.org
Table 2: Kinetic Data for the Acidic Hydrolysis of Substituted Dimethyl α-Hydroxybenzylphosphonates
| Substituent (Y) | k₁ (h⁻¹) | k₂ (h⁻¹) | Total Reaction Time (h) | Reference |
| H | 2.64 | 0.60 | 6.5 | nih.gov |
| 4-NO₂ | 5.18 | 1.24 | 2.5 | nih.gov |
| 4-Cl | 3.36 | 0.67 | 5.5 | nih.gov |
| 4-F | 3.45 | 0.81 | 6.0 | nih.gov |
| 4-Me | 1.64 | 0.31 | 8.0 | nih.gov |
Rearrangement Reactions and Cyclizations
Beyond simple substitution and hydrolysis reactions, this compound and related compounds can potentially undergo more complex transformations such as rearrangements and cyclizations.
Allylic rearrangements involve the migration of a double bond and are common in reactions involving allylic substrates. masterorganicchemistry.com In the context of fluorination, allylic substitution reactions with fluorinated nucleophiles can sometimes be accompanied by such rearrangements. dntb.gov.ua While this compound itself is not an allylic system, related fluorinated phosphonates with adjacent unsaturation could undergo these types of transformations. For example, the synthesis of fluorinated aziridine-2-phosphonates has been shown to proceed through an aziridinium (B1262131) intermediate, which can undergo ring-opening and subsequent rearrangement. nih.gov The direct conversion of allylic alcohols to diethyl phosphonates is also a known transformation, highlighting the reactivity of allylic systems in phosphonate chemistry. researchgate.netacs.org
Intramolecular cyclization reactions offer a powerful strategy for the synthesis of heterocyclic compounds. The Kinugasa reaction, a copper-catalyzed [3+2] cycloaddition between a nitrone and a terminal alkyne, is a notable example that leads to the formation of β-lactams. acs.orgnih.gov This reaction can be performed intramolecularly, providing access to complex polycyclic β-lactam structures. capes.gov.brcapes.gov.brorganicreactions.org The mechanism is believed to involve the formation of a copper acetylide which then undergoes a cycloaddition with the nitrone, followed by rearrangement. nih.gov While direct examples involving this compound are not documented, phosphonate-containing substrates can be envisioned to participate in such cyclizations. For instance, a phosphonate-bearing alkyne could potentially react with a nitrone in an intramolecular fashion to yield a phosphonylated β-lactam. The synthesis of isoindolin-1-one-3-phosphonates through an intramolecular cyclization following a Kabachnik-Fields reaction is another example of cyclization in phosphonate chemistry. mdpi.com
Applications of Diethyl 3 Fluorobenzylphosphonate in Advanced Organic Synthesis
C-C Bond Formation Strategies
Diethyl 3-fluorobenzylphosphonate is a key player in the formation of carbon-carbon bonds, primarily through the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is a cornerstone of organic synthesis for creating alkenes with high stereocontrol. The process involves the deprotonation of the phosphonate (B1237965) at the benzylic position to form a stabilized carbanion, or ylide. This nucleophilic species then reacts with an aldehyde or ketone, proceeding through a phospho-aldol type intermediate, which subsequently eliminates a phosphate (B84403) ester to yield an alkene. The presence of the electron-withdrawing fluorine atom on the benzene (B151609) ring can influence the acidity of the benzylic protons and the reactivity of the resulting carbanion.
Stereoselective Carbon-Carbon Bond Constructions
A significant advantage of using phosphonate esters like this compound in C-C bond formation is the high degree of stereoselectivity that can be achieved. The Horner-Wadsworth-Emmons reaction, in particular, is widely recognized for its propensity to form (E)-alkenes (trans isomers) as the major product. This stereochemical outcome is a predictable and reliable feature of the reaction, which is of fundamental importance in the synthesis of complex target molecules where specific isomerism is required. escholarship.org The stereoselective construction of carbon-carbon bonds is a central goal in organic chemistry, and methods like the HWE reaction provide a powerful tool for achieving this. escholarship.org The reaction's utility is enhanced by the straightforward preparation of the necessary phosphonate reagents and the predictable stereochemical results. escholarship.org
Synthesis of Complex Molecular Scaffolds (e.g., β-lactams, Stilbenes)
The true synthetic utility of this compound is demonstrated in its application toward building complex molecular frameworks, such as stilbenes and β-lactams.
Stilbenes: Stilbenes and their derivatives are a class of compounds with significant biological and material properties. nih.gov The HWE reaction is a premier method for their synthesis. nih.gov In this context, this compound serves as the phosphonate component, which reacts with various substituted benzaldehydes. This reaction pathway efficiently generates a diverse array of asymmetrically substituted stilbenes containing a 3-fluoro-phenyl group, with the newly formed double bond predominantly in the (E)-configuration. nih.govwiley-vch.de This method allows for the formation of three new carbon-carbon bonds in a one-pot sequence under certain catalytic conditions. wiley-vch.de
| Reagent 1 | Reagent 2 | Product Class | Primary Reaction |
| This compound | Substituted Benzaldehyde (B42025) | (E)-Stilbene derivative | Horner-Wadsworth-Emmons |
| Benzyltriphenylphosphonium salt | Benzaldehyde | Stilbene (B7821643) (E/Z mixture) | Wittig Reaction |
| Diethyl(4-nitrobenzyl)phosphate | 3,4-Dialkoxybenzaldehyde | (E)-Stilbene derivative | Horner-Wadsworth-Emmons |
β-Lactams: The β-lactam ring is a core structural motif in a vast number of antibiotic agents. rsc.orgnih.gov Introducing a phosphonate group onto this scaffold can lead to novel compounds with unique biological activities. One advanced strategy involves the direct phosphonylation at the C-3 position of a pre-formed β-lactam ring. nih.gov This is typically achieved by treating the N-protected β-lactam with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to generate an enolate, which is then quenched with a phosphorus electrophile like diethyl chlorophosphate. nih.gov This process can be highly stereoselective. nih.gov While this method directly functionalizes the lactam, this compound can be used to synthesize precursors or analogues where the 3-fluorobenzyl group is attached elsewhere on the molecule, such as the N-1 position, before subsequent C-3 phosphonylation. scispace.com For instance, a new series of C-3 phosphonated 4-CF3-β-lactams was stereoselectively synthesized from the corresponding 4-CF3-β-lactams using different protocols for incorporating the phosphonate group. nih.gov
Utility as a Versatile Reagent and Intermediate
Beyond its direct role in C-C bond formation, this compound is a versatile intermediate that opens pathways to a wide range of functionalized molecules.
Role in the Synthesis of Phosphonate-Containing Molecules
The primary function of this compound is to serve as a vehicle for introducing the (3-fluorobenzyl)phosphonate moiety into larger, more complex structures. The resulting molecules, which combine the structural features of a phosphonate with a fluorinated aromatic ring, are of interest in medicinal chemistry and materials science. The synthesis of phosphonated β-lactams and γ-lactams (pyrrolidinones) are prime examples. nih.govmdpi.com For example, the synthesis of functionalized (pyrrolidin-2-yl)phosphonates has been developed through strategies involving cycloaddition reactions followed by ring transformations, demonstrating the integration of the phosphonate group into heterocyclic systems. mdpi.com These syntheses highlight the role of phosphonate intermediates in building complex, biologically relevant scaffolds. mdpi.com
Precursor for Further Functionalization
The products derived from reactions involving this compound are not necessarily the final targets but often serve as precursors for additional chemical modifications. fu-berlin.de The alkene bond in a newly synthesized stilbene, for instance, is a reactive handle that can undergo a variety of subsequent reactions, including hydrogenation, epoxidation, or dihydroxylation, to introduce new functional groups and stereocenters. Similarly, the phosphonate ester itself can be hydrolyzed to the corresponding phosphonic acid, a functional group known for its metal-chelating properties and its role as a phosphate mimic in biological systems. Furthermore, the aromatic ring, while generally stable, can be subjected to further substitution reactions, with the fluorine atom directing or influencing subsequent transformations. The transformation of an isoxazolidine-derived phosphonate into a functionalized γ-lactam through hydrogenation and ammonolysis showcases how phosphonate-containing intermediates can be elaborated into more complex structures. mdpi.com
Spectroscopic Characterization Methodologies in Diethyl 3 Fluorobenzylphosphonate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms. For diethyl benzylphosphonate, the ¹H NMR spectrum exhibits distinct signals for the aromatic, benzylic, and ethyl protons. nih.gov
The introduction of a fluorine atom at the 3-position of the benzyl (B1604629) ring in diethyl 3-fluorobenzylphosphonate is expected to introduce further complexity to the aromatic region of the ¹H NMR spectrum. The fluorine atom will cause splitting of the signals of the neighboring aromatic protons due to through-bond H-F coupling. The magnitude of this coupling (J-coupling) decreases with the number of bonds separating the proton and fluorine atoms.
Expected ¹H NMR Data for this compound:
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Aromatic | 7.00 - 7.40 | Multiplet | |
| OCH₂ | ~4.03 | Multiplet | |
| PCH₂ | ~3.17 | Doublet | ²J(H,P) ≈ 22 |
| CH₃ | ~1.26 | Triplet | ³J(H,H) ≈ 7 |
Data for diethyl benzylphosphonate is used as a reference. The chemical shifts and coupling patterns for the aromatic protons of this compound will be more complex due to fluorine coupling.
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in diethyl benzylphosphonate gives a distinct signal in the ¹³C NMR spectrum. rsc.org The coupling between phosphorus-31 and carbon-13 nuclei is also observed, providing valuable connectivity information.
For this compound, the ¹³C NMR spectrum will be significantly influenced by the fluorine substituent. The carbon atom directly bonded to the fluorine (C-3) will show a large one-bond C-F coupling constant. Furthermore, other carbon atoms in the aromatic ring will exhibit smaller C-F couplings over two, three, and four bonds.
¹³C NMR Data for Diethyl Benzylphosphonate: rsc.org
| Carbon | Chemical Shift (δ, ppm) | P-C Coupling (nJ(P,C), Hz) |
| C (aromatic, attached to PCH₂) | 131.8 | ²J = 8.8 |
| CH (aromatic) | 129.9 | ³J = 6.7 |
| CH (aromatic) | 128.7 | ⁴J = 2.9 |
| CH (aromatic) | 127.0 | ⁵J = 3.7 |
| OCH₂ | 62.3 | ²J = 6.6 |
| PCH₂ | 33.9 | ¹J = 137.9 |
| CH₃ | 16.5 | ³J = 6.2 |
Phosphorus-31 (³¹P) NMR spectroscopy is a powerful technique for studying organophosphorus compounds. It provides information about the chemical environment of the phosphorus atom. In the proton-decoupled ³¹P NMR spectrum of diethyl benzylphosphonate, a single resonance is typically observed. rsc.org
The introduction of a fluorine atom at the 3-position of the benzyl ring in this compound would be expected to have a minor effect on the ³¹P chemical shift. More significantly, a through-bond coupling between the phosphorus and fluorine nuclei (⁴J(P,F)) might be observable, which would provide further structural confirmation.
³¹P NMR Data for Diethyl Benzylphosphonate: rsc.org
| Nucleus | Chemical Shift (δ, ppm) |
| ³¹P | 26.4 |
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that shows which protons are coupled to each other. For this compound, cross-peaks would be expected between the aromatic protons, as well as between the methylene (B1212753) and methyl protons of the ethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies which protons are directly attached to which carbons. For this compound, this would confirm the assignments of the protonated carbons in the ¹³C NMR spectrum.
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a compound's mass, which can be used to determine its elemental formula. rsc.org For diethyl benzylphosphonate, HRMS data confirms its molecular formula.
For this compound, the expected exact mass would be higher than that of the parent compound due to the presence of the fluorine atom.
HRMS Data for Diethyl Benzylphosphonate: rsc.org
| Ion | Calculated m/z | Found m/z |
| [C₁₁H₁₇NaO₃P]⁺ | 251.0808 | 251.0818 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is particularly well-suited for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components. In the synthesis of this compound, which is typically achieved through the Michaelis-Arbuzov reaction, LC-MS plays a critical role in monitoring reaction progress, identifying byproducts, and confirming the presence of the desired product. wikipedia.orgnih.gov
The synthesis involves the reaction of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide, in this case, 3-fluorobenzyl bromide. wikipedia.orgorganic-chemistry.org The reaction mixture may contain unreacted starting materials, the desired phosphonate (B1237965) product, and various side products. LC-MS allows for the effective separation of these components based on their polarity and other physicochemical properties.
Following separation by the liquid chromatography column, the eluent is introduced into the mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is determined. For this compound, the expected molecular ion or protonated molecule would be a key indicator of its presence in a reaction mixture. While specific experimental LC-MS data for this compound is not widely published, the principles of the technique and data from analogous compounds provide a strong basis for its application. For instance, the analysis of related fluorinated organic compounds by LC-MS is a well-established practice.
Table 1: Key Components in the Synthesis of this compound and their Expected Mass Spectrometric Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₁₁H₁₆FO₃P | 246.22 | 247.09 |
| 3-Fluorobenzyl bromide | C₇H₆BrF | 189.02 | 188.97 / 190.97 (isotopic pattern) |
| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | 167.08 |
Note: The expected [M+H]⁺ values are calculated based on the most common isotopes and may vary slightly depending on the specific ionization technique and instrument calibration.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. In the characterization of this compound, IR spectroscopy provides direct evidence for the presence of key structural features.
For example, the IR spectrum of the starting material, 3-fluorobenzyl bromide, shows characteristic peaks for the C-Br and C-F bonds, as well as aromatic C-H and C=C stretching vibrations. The spectrum of the product, this compound, would be distinguished by the appearance of a strong absorption band for the P=O group and the disappearance of the C-Br stretching vibration.
Table 2: Predicted Infrared Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Expected Appearance |
| Phosphoryl | P=O | 1250 - 1300 | Strong |
| Alkoxy | P-O-C | 1020 - 1050 | Strong |
| Aromatic Ring | C=C | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | C-H | 3000 - 3100 (stretching), 690 - 900 (bending) | Medium to Weak |
| Alkyl C-H | C-H | 2850 - 2980 | Medium |
| Fluoroaromatic | C-F | 1100 - 1400 | Medium to Strong |
Note: These are approximate ranges and the exact peak positions can be influenced by the molecular environment.
By comparing the IR spectrum of the reaction product with that of the starting materials, researchers can confirm the successful formation of this compound. The presence of the strong P=O stretch and the characteristic absorptions of the ethyl and 3-fluorobenzyl groups, coupled with the absence of the C-Br band, would provide compelling evidence for the identity of the synthesized compound.
Computational and Theoretical Investigations of Diethyl 3 Fluorobenzylphosphonate
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like diethyl 3-fluorobenzylphosphonate. rsc.org These calculations can determine various molecular properties, including the energies of frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding chemical reactivity. nih.gov
The electronic properties of this compound are influenced by the interplay of the phosphonate (B1237965) group, the benzene (B151609) ring, and the fluorine substituent. The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect on the benzene ring, which in turn influences the electronic environment of the benzylic carbon and the phosphonate group.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the phenyl ring, while the LUMO would be centered on the phosphonate group and the aromatic ring. The presence of the electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted diethyl benzylphosphonate.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic distribution within a molecule in terms of localized Lewis-like structures, including lone pairs and bond pairs. researchgate.netyoutube.com This analysis can quantify the delocalization of electron density and hyperconjugative interactions. southampton.ac.uk For this compound, NBO analysis would reveal the nature of the C-P bond, the P=O bond, and the interactions between the fluorine atom's lone pairs and the aromatic system. It can also highlight the polarization of bonds due to the electronegative fluorine and oxygen atoms. Diffuse functions in the basis sets used for NBO analysis can significantly impact the results and should be considered for accurate descriptions. nih.gov
A hypothetical table of calculated electronic properties for this compound, based on typical values for similar aromatic phosphonates, is presented below.
Table 1: Hypothetical Calculated Electronic Properties of this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity. nih.gov |
| Dipole Moment | ~2.5 D | Indicates overall polarity of the molecule. |
| Mulliken Charge on P | +1.8 | Reflects the high positive charge on the phosphorus atom. |
| Mulliken Charge on F | -0.4 | Reflects the high electronegativity of the fluorine atom. |
Prediction and Correlation of pKa Values and Acidity
The acidity of the methylene (B1212753) protons (CH2) adjacent to the phosphonate group is a critical property of this compound, as it governs the formation of the corresponding carbanion, a key intermediate in reactions like the Horner-Wadsworth-Emmons olefination. Computational methods can be employed to predict the pKa of these protons. nih.govarxiv.org
The acidity of the α-protons in benzylphosphonates is influenced by the substituents on the benzene ring. Electron-withdrawing groups, such as the fluorine atom in the meta position of this compound, are expected to increase the acidity (lower the pKa) of the methylene protons by stabilizing the resulting carbanion through their inductive effect.
Hammett Correlation: The Hammett equation is a valuable tool for correlating the electronic effects of substituents on the reactivity and properties of aromatic compounds. tubitak.gov.tr The pKa values of substituted benzylphosphonates can be correlated with the Hammett substituent constants (σ). For the 3-fluoro substituent, the σm value is positive, indicating an electron-withdrawing effect, which would lead to a lower pKa compared to the unsubstituted analog. nih.gov
Computational studies on substituted benzaldoximes and phenols have demonstrated the utility of quantum chemical descriptors in predicting pKa values. kchem.orgresearchgate.net Similar approaches can be applied to this compound, where calculated parameters such as the charge on the α-carbon and the stability of the conjugate base can be used to develop a predictive model for its pKa.
A hypothetical table illustrating the expected trend in pKa values for substituted diethyl benzylphosphonates is shown below.
Table 2: Predicted pKa Values of Substituted Diethyl Benzylphosphonates
| Substituent (Position) | Hammett Constant (σ) | Predicted pKa |
|---|---|---|
| 4-Methoxy | -0.27 | ~23 |
| H | 0.00 | ~22 |
| 3-Fluoro | +0.34 | ~21 |
| 4-Nitro | +0.78 | ~19 |
Mechanistic Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. A prominent reaction for this class of compounds is the Horner-Wadsworth-Emmons (HWE) reaction, which is used to synthesize alkenes from aldehydes or ketones. wikipedia.org
The HWE reaction proceeds through the formation of a phosphonate carbanion, which then undergoes a nucleophilic addition to the carbonyl compound to form an oxaphosphetane intermediate. organic-chemistry.org This intermediate subsequently decomposes to yield the alkene and a phosphate (B84403) byproduct. Computational studies can map the potential energy surface of the reaction, identifying transition states and intermediates, and thereby providing a detailed understanding of the reaction pathway and stereoselectivity. nih.gov
For this compound, the 3-fluoro substituent is expected to influence the rate of carbanion formation and its subsequent reaction. The electron-withdrawing nature of the fluorine atom will facilitate the initial deprotonation step. In the context of the HWE reaction, computational studies on related systems have shown that the stereochemical outcome (E/Z selectivity) is influenced by factors such as the nature of the base, solvent, and the substituents on both the phosphonate and the carbonyl compound. elsevierpure.comresearchgate.net
A simplified schematic of the HWE reaction mechanism for this compound is presented below.
Table 3: Key Steps in the Horner-Wadsworth-Emmons Reaction of this compound
| Step | Description | Key Intermediates/Transition States |
|---|---|---|
| 1. Deprotonation | A base removes a proton from the methylene group to form a phosphonate carbanion. | Phosphonate carbanion |
| 2. Nucleophilic Addition | The carbanion attacks the carbonyl carbon of an aldehyde or ketone. | Betaine-like intermediate |
| 3. Oxaphosphetane Formation | The intermediate cyclizes to form a four-membered oxaphosphetane ring. | Oxaphosphetane |
| 4. Elimination | The oxaphosphetane decomposes to form the alkene and a diethyl phosphate salt. | Alkene and diethyl phosphate |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of a compound with its biological activity. frontiersin.orgwikipedia.org These studies are pivotal in medicinal chemistry for the design and optimization of drug candidates. mdpi.com
In the context of phosphonates, which are often designed as mimics of phosphates or carboxylates, the fluorine substituent can influence how the molecule interacts with its biological target. sciepub.com For instance, in the design of enzyme inhibitors, the 3-fluoro substituent could engage in specific hydrogen bonding or dipole-dipole interactions within the enzyme's active site, potentially enhancing binding affinity.
A hypothetical table of molecular descriptors that could be used in a QSAR study of this compound is provided below.
Table 4: Hypothetical Molecular Descriptors for a QSAR Study of this compound
| Descriptor | Hypothetical Value | Relevance to Biological Activity |
|---|---|---|
| LogP | ~2.8 | Lipophilicity, membrane permeability. |
| Molecular Weight | 246.2 g/mol | Size and steric effects. |
| Polar Surface Area | 45.6 Ų | Hydrogen bonding potential, membrane permeability. |
| Number of H-bond Acceptors | 4 | Interaction with biological targets. |
| Number of H-bond Donors | 0 | Interaction with biological targets. |
Future Perspectives and Emerging Research Avenues for Diethyl 3 Fluorobenzylphosphonate
Development of Novel Catalytic Systems for Synthesis and Transformation
The synthesis and reactivity of Diethyl 3-fluorobenzylphosphonate are intrinsically linked to the catalytic systems employed. Future research is poised to move beyond traditional methods, focusing on more sophisticated and sustainable catalytic approaches.
A significant area of development is the refinement of the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of olefination chemistry where phosphonates like this compound are pivotal. wikipedia.orgyoutube.com The HWE reaction involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene. wikipedia.orgyoutube.com While effective, traditional HWE reactions often necessitate strong bases and can present challenges in achieving high stereoselectivity, particularly for the synthesis of (Z)-alkenes. youtube.commdpi.com
Current research is actively exploring novel catalytic systems to overcome these limitations. These include:
Phase-Transfer Catalysis (PTC): This technique offers a green and efficient alternative for the synthesis of phosphonates. researchgate.netfrontiersin.orgtandfonline.com PTC facilitates the reaction between reactants in different phases (e.g., aqueous and organic), often under milder conditions and with reduced waste generation. researchgate.netyoutube.com The use of catalysts like polyethylene (B3416737) glycol (PEG) and quaternary ammonium (B1175870) salts has shown promise in improving the efficiency of phosphonate synthesis. frontiersin.orgyoutube.com A notable development is third-liquid phase-transfer catalysis (TLPTC), which has demonstrated high yields and excellent E-isomer selectivity in HWE reactions of weakly acidic phosphonates. researchgate.net
Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. In the context of C-P bond formation, organocatalysts offer a metal-free alternative, reducing the risk of metal contamination in the final products. nih.gov For instance, the merger of a thiol catalyst with a photoredox catalyst has enabled the direct arylation of benzylic ethers, a transformation relevant to the synthesis of phosphonate precursors. nih.gov
Advanced Metal Catalysis: While organocatalysis is gaining traction, metal-based catalysts continue to evolve. Nickel-catalyzed cross-coupling reactions, for example, have been successfully employed for C-P bond formation from readily available alcohol derivatives. nih.gov Furthermore, photocatalysis is emerging as a powerful tool for C-P bond formation, utilizing light to mediate the reaction of carbon-centered radicals with phosphorus compounds. rsc.org
Future efforts in this domain will likely concentrate on the development of chiral catalysts for asymmetric synthesis, enabling the production of enantiomerically pure phosphonates. mdpi.com The design of recyclable catalysts and the use of environmentally benign solvents will also be at the forefront of research, aligning with the principles of green chemistry. frontiersin.org
| Catalytic System | Key Advantages | Potential Applications for this compound |
| Phase-Transfer Catalysis (PTC) | Milder reaction conditions, reduced waste, improved efficiency. researchgate.netfrontiersin.org | Synthesis of the phosphonate itself and its use in HWE reactions under greener conditions. tandfonline.comresearchgate.net |
| Organocatalysis | Metal-free, reduced toxicity, potential for asymmetric synthesis. nih.gov | Enantioselective synthesis of chiral phosphonates and their precursors. |
| Advanced Metal Catalysis (e.g., Ni, Photocatalysis) | High efficiency, broad substrate scope, novel reaction pathways. nih.govrsc.org | Direct C-P bond formation from alternative starting materials and light-driven transformations. nih.govrsc.org |
Exploration of New Synthetic Applications and Target Molecules
The utility of this compound extends beyond simple olefination reactions. Its unique electronic properties, conferred by the fluorine atom, make it an attractive building block for the synthesis of complex and biologically active molecules.
A primary application of this compound is in the Horner-Wadsworth-Emmons reaction to produce fluorinated stilbenes and other vinyl derivatives. wikipedia.org These motifs are present in a wide array of natural products and pharmacologically active compounds. conicet.gov.ar The HWE reaction has been instrumental in the total synthesis of complex natural products, including macrocycles and alkaloids. conicet.gov.ar
Emerging research is focused on leveraging this compound for the synthesis of novel target molecules, particularly in the realm of medicinal chemistry:
Kinase Inhibitors: Protein kinases are crucial targets in drug discovery, especially for cancer and inflammatory diseases. mdpi.com The fluorinated phenyl group of this compound can engage in favorable interactions within the ATP-binding site of many kinases. This makes it a valuable synthon for the development of new kinase inhibitors. nih.gov For instance, isophthalic acid derivatives incorporating fluorinated phenyl groups have shown potent inhibitory activity against EGFR and HER2 kinases. nih.gov The C797S mutation in EGFR, which confers resistance to third-generation inhibitors, is a significant clinical challenge, and novel compounds are being designed to overcome this resistance. dovepress.com
Fluorinated Heterocycles: The introduction of fluorine into heterocyclic scaffolds can significantly modulate their biological activity. nih.gov this compound can serve as a precursor to fluorinated building blocks that can be incorporated into various heterocyclic systems through cycloaddition reactions and other synthetic transformations. nih.gov
Anticancer and Antimicrobial Agents: Benzylphosphonates have demonstrated promising antimicrobial activity. tandfonline.com The presence of the fluorine atom in this compound can enhance its lipophilicity and metabolic stability, potentially leading to improved efficacy. Research is ongoing to synthesize and evaluate novel phosphonate derivatives as potential anticancer and antimicrobial drugs. tandfonline.comresearchgate.net
The development of one-pot and multicomponent reactions involving this compound is another promising avenue. researchgate.net These strategies enhance synthetic efficiency by combining multiple reaction steps into a single operation, reducing waste and purification efforts.
| Target Molecule Class | Rationale for Using this compound | Representative Examples |
| Kinase Inhibitors | The 3-fluorophenyl moiety can form key interactions in the kinase active site. nih.gov | EGFR and HER2 inhibitors. nih.gov |
| Fluorinated Heterocycles | Introduction of fluorine can enhance biological activity and metabolic stability. nih.gov | Synthesis of fluorinated thiophenes and other S-heterocycles. nih.gov |
| Anticancer/Antimicrobial Agents | Fluorine can improve lipophilicity and potency. tandfonline.com | Diethyl benzylphosphonate derivatives with antimicrobial activity. tandfonline.com |
Advanced Computational Approaches for Reaction Design and Prediction
The integration of computational chemistry into the synthetic workflow is revolutionizing how reactions are designed and optimized. For a reagent like this compound, computational tools offer invaluable insights into its reactivity and can guide the development of new synthetic methodologies.
A key area of focus is the prediction of stereoselectivity in the Horner-Wadsworth-Emmons reaction. wikipedia.org The formation of either the (E)- or (Z)-isomer is often dependent on subtle energetic differences between competing reaction pathways. wikipedia.org Computational methods, such as Density Functional Theory (DFT), can be used to model the transition states of the reaction and predict the most likely stereochemical outcome.
More recently, machine learning has emerged as a powerful tool for predicting the outcomes of chemical reactions. arxiv.orgresearchgate.netnih.govarxiv.orgresearchgate.net By training algorithms on large datasets of known reactions, it is possible to develop models that can accurately predict the stereoselectivity of new reactions. arxiv.orgresearchgate.net These models can take into account various features of the reactants, catalysts, and reaction conditions to make their predictions. arxiv.orgnih.gov This data-driven approach has the potential to significantly accelerate the discovery and optimization of new reactions.
Specific applications of computational approaches for this compound include:
Predicting Stereoselectivity: Machine learning models can be trained to predict the E/Z selectivity of HWE reactions involving this compound with various aldehydes and ketones. arxiv.orgresearchgate.net This would allow chemists to select the optimal reaction conditions to achieve the desired stereoisomer without the need for extensive experimental screening.
Designing Novel Catalysts: Computational screening can be used to identify promising new catalysts for the synthesis and transformation of this compound. By modeling the interaction of the phosphonate with different catalytic species, it is possible to predict which catalysts will be most effective.
Understanding Reaction Mechanisms: DFT calculations can provide a detailed understanding of the reaction mechanisms involving this compound. This knowledge can be used to rationalize observed reactivity and to design more efficient and selective reactions.
The synergy between computational prediction and experimental validation will be a defining feature of future research in this area. As computational models become more accurate and accessible, they will play an increasingly important role in the discovery and development of new synthetic methods.
| Computational Approach | Application to this compound | Expected Outcome |
| Machine Learning | Predicting E/Z selectivity in HWE reactions. arxiv.orgresearchgate.netnih.govarxiv.orgresearchgate.net | Accelerated optimization of reaction conditions for desired stereoisomer. |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and transition state energies. | Deeper understanding of reactivity and stereochemical control. |
| Computational Screening | Identifying novel catalysts and reaction conditions. | Rational design of more efficient and selective synthetic methods. |
Q & A
Q. What are the most reliable synthetic routes for preparing diethyl 3-fluorobenzylphosphonate?
The compound is typically synthesized via fluorination of α-hydroxybenzylphosphonates using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. The α-hydroxy precursor is generated by base-catalyzed addition of dialkyl phosphites to 3-fluorobenzaldehyde derivatives. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side reactions, such as over-fluorination or ester hydrolysis .
Q. How can researchers confirm the purity and structural integrity of this compound?
Key characterization methods include:
- NMR spectroscopy : NMR to verify fluorine incorporation (δ ~-110 to -120 ppm) and NMR for phosphonate ester confirmation (δ ~20-30 ppm).
- Mass spectrometry (MS) : ESI-MS or HRMS to validate molecular ion peaks (e.g., [M+H] for CHFOP: calc. 245.07).
- Elemental analysis : To confirm stoichiometry of C, H, and P. Purity (>95%) should be cross-checked via HPLC with UV detection at 210–260 nm .
Q. What solvent systems are optimal for handling this compound in experimental workflows?
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane or THF. Avoid protic solvents (e.g., water, alcohols) to prevent ester hydrolysis. Storage at -20°C under inert gas (N/Ar) is recommended to minimize degradation .
Advanced Research Questions
Q. How can mechanistic studies differentiate between competing fluorination pathways in this compound synthesis?
Isotopic labeling (e.g., in α-hydroxy precursors) or kinetic studies can elucidate whether fluorination proceeds via an S1 or S2 mechanism. Computational methods (DFT calculations) are also used to model transition states and activation energies. For example, DAST-mediated fluorination often involves a trigonal bipyramidal intermediate, favoring retention of configuration in stereospecific syntheses .
Q. What strategies resolve contradictions between spectroscopic data and reactivity in this compound derivatives?
Discrepancies may arise from:
- Conformational isomerism : Rotamers in NMR can be resolved via variable-temperature NMR.
- Impurity interference : Trace aldehydes or phosphoric acid byproducts can alter reactivity; purify via column chromatography (silica gel, ethyl acetate/hexane eluent).
- Hydrolytic instability : Perform kinetic studies under controlled humidity to assess degradation pathways .
Q. How can this compound be applied in medicinal chemistry for target modification?
The phosphonate group serves as a bioisostere for phosphate or carboxylate moieties. For example:
- Enzyme inhibitors : Incorporate into transition-state analogs targeting phosphatases or kinases.
- Prodrug development : Hydrolyze the ester groups in vivo to generate active phosphonic acid metabolites. Recent studies highlight its use in synthesizing purine derivatives via SNAr–Arbuzov reactions, enabling C–P bond formation in heterocyclic systems .
Q. What analytical challenges arise when studying this compound in complex mixtures?
- Co-elution in chromatography : Use orthogonal methods (e.g., reverse-phase HPLC paired with ion-exchange).
- Fluorine-specific detection : Employ NMR or ICP-MS for trace analysis in biological matrices.
- Phosphonate quantification : Derivatize with trimethylsilyl diazomethane for GC-MS analysis .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
